2,4-Diaminophenol sulphate
Description
Historical Context of Aromatic Diamine Chemistry and its Evolution
The history of aromatic diamine chemistry is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Early investigations into the derivatives of aniline (B41778), a simple aromatic amine, paved the way for the discovery of a vast array of colorful compounds. However, this era also brought to light the significant physiological effects of these chemicals, with the first connection between occupational exposure to aromatic amines in the dyestuff industry and bladder cancer being made by the German physician Ludwig Rehn in 1895. nih.gov This discovery was a critical turning point, prompting further research into the metabolism and biological activity of aromatic amines, which continues to be an active area of investigation. nih.gov
The evolution of aromatic diamine chemistry has been driven by the need for new synthetic methodologies that offer greater control over selectivity and yield. Early methods often relied on harsh reaction conditions and produced a mixture of isomers that were difficult to separate. google.com A significant advancement was the development of catalytic hydrogenation for the reduction of nitroarenes, providing a more efficient and cleaner route to aromatic amines. taylorandfrancis.com For instance, the synthesis of p-phenylenediamine (B122844) (PPD), a key monomer for high-performance polymers, has seen the development of specific industrial routes, such as the DuPont route involving the conversion of aniline to 4-aminoazobenzene (B166484) followed by hydrogenation. wikipedia.org These developments have been crucial for the large-scale production of high-purity aromatic diamines for various applications.
Strategic Importance of Phenyldiamine Derivatives in Modern Chemical Research
Phenyldiamine derivatives are of immense strategic importance in modern chemical research due to their bifunctional nature, possessing two reactive amino groups on an aromatic ring. This dual reactivity allows them to act as versatile building blocks for a wide range of complex molecules and polymers.
One of the most prominent applications of phenyldiamine derivatives is in the field of polymer chemistry. For example, p-phenylenediamine is a crucial monomer in the production of aramids, a class of high-performance fibers known for their exceptional strength and thermal stability, with Kevlar being a well-known example. wikipedia.org The rigid aromatic backbone imparted by the phenyldiamine unit is key to the material's outstanding properties.
The specific arrangement of the amino groups (ortho, meta, or para) on the phenyl ring has a profound impact on the properties and applications of the resulting materials. Research has shown that the isomeric structure of phenylenediamines used in the synthesis of conducting polymers like polyaniline significantly influences the material's electrochemical properties, including specific capacitance and cyclic stability, which is critical for applications in energy storage systems like supercapacitors. researchgate.netnih.gov
Furthermore, phenyldiamine derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals (herbicides and fungicides), and dyes. google.comresearchgate.net Their ability to undergo a variety of chemical transformations, including diazotization and coupling reactions, makes them valuable precursors for creating diverse molecular architectures. The study of their bioactivation and metabolic pathways also remains a significant area of research, particularly in the context of toxicology and drug development. nih.govnih.gov
Positioning of 2,4-Diaminophenol (B1205310) Sulphate within the Phenyldiamine Class: A Chemical Research Overview
2,4-Diaminophenol, often handled in its more stable sulphate or dihydrochloride (B599025) salt forms, is a specific and noteworthy member of the phenyldiamine class. Its chemical structure, featuring two amino groups and a hydroxyl group on the benzene (B151609) ring, makes it a trifunctional molecule with a unique reactivity profile that has been explored in various research contexts.
Historically, the dihydrochloride salt of 2,4-diaminophenol, known as Amidol, was introduced in 1892 as a photographic developer. prepchem.com Its ability to act as a reducing agent in slightly acidic conditions, which is unusual for developing agents, made it a valuable tool in black and white photography. prepchem.com
From a chemical synthesis perspective, 2,4-diaminophenol sulphate is primarily produced through the reduction of 2,4-dinitrophenol (B41442). google.comprepchem.com This can be achieved through catalytic hydrogenation or electrolytic reduction. google.comprepchem.com Another documented synthetic route involves the electrolytic reduction of 1,3-dinitrobenzene (B52904) or 3-nitroaniline (B104315) in the presence of sulphuric acid. google.comprepchem.com
In contemporary chemical research, 2,4-diaminophenol and its salts are utilized as intermediates in the synthesis of more complex molecules. For instance, 2,4-diaminophenol dihydrochloride is used as a starting material in the synthesis of 2-(4-aminophenyl)-1,3-benzoxazole, a reaction that involves condensation with p-aminobenzoic acid in the presence of a catalyst and methanesulfonic acid. guidechem.com This highlights its role as a building block for heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. Its applications extend to the production of certain dyes, herbicides, and fungicides. google.com
The presence of the hydroxyl group alongside the two amino groups on the aromatic ring gives 2,4-diaminophenol a distinct set of properties compared to other phenylenediamines. This trifunctionality allows for a wider range of potential reactions and makes it an interesting subject for research into new polymers and small molecules with specific electronic and biological properties.
Chemical Compound Data
Below are tables detailing the properties of the key chemical compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₀N₂O₅S | nih.gov |
| Molecular Weight | 222.22 g/mol | nih.govscbt.com |
| Appearance | Powder to crystal | chemicalbook.com |
| CAS Number | 74283-34-4 | nih.govscbt.com |
| Solubility | Soluble in water | chemicalbook.com |
Table 2: Properties of 2,4-Diaminophenol
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₈N₂O | nih.gov |
| Molecular Weight | 124.14 g/mol | prepchem.com |
| Appearance | Colorless solid | prepchem.com |
| CAS Number | 95-86-3 | prepchem.com |
| Melting Point | 78-80 °C | prepchem.com |
Table 3: Properties of p-Phenylenediamine (PPD)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₈N₂ | wikipedia.org |
| Molecular Weight | 108.144 g/mol | wikipedia.org |
| Appearance | White solid, darkens on exposure to air | wikipedia.org |
| CAS Number | 106-50-3 | wikipedia.org |
| Melting Point | 145-147 °C | wikipedia.org |
| Boiling Point | 267 °C | wikipedia.org |
Synthetic Methodologies for this compound
The synthesis of this compound, a significant chemical intermediate, is achieved through various chemical and electrochemical routes. These methodologies primarily involve the reduction of nitro-aromatic compounds. Key approaches include electrochemical reduction of dinitrobenzene, nitroaniline, and dinitrophenol derivatives, as well as catalytic hydrogenation. The efficiency and yield of these processes are critically dependent on factors such as precursor materials, cathode/catalyst systems, and reaction conditions.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O4S |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
(2,4-diaminophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H8N2O4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
InChI Key |
OSWVOZCULXZQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OS(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivative Synthesis from 2,4 Diaminophenol Sulphate
Fundamental Reactivity Profiles of Amino and Hydroxyl Functionalities in 2,4-Diaminophenol (B1205310) Sulphate
2,4-Diaminophenol contains three reactive functional groups: a hydroxyl (-OH) group and two amino (-NH2) groups attached to a benzene (B151609) ring. The reactivity of these groups dictates the chemical behavior of the molecule. The amino and hydroxyl groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. msu.edu This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and direct incoming substituents to the positions ortho and para to themselves.
The relative reactivity of the amino and hydroxyl groups can be influenced by the reaction conditions. researchgate.net In neutral or basic media, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.net However, in a strongly acidic solution, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group. msu.edu Conversely, in a strongly basic medium, the hydroxyl group is deprotonated to form a phenoxide ion (-O-), which is a very strong activating group. researchgate.net This differential reactivity allows for selective reactions to be carried out at either the amino or hydroxyl positions by carefully controlling the pH of the reaction mixture.
Table 1: Reactivity of Functional Groups in 2,4-Diaminophenol under Different pH Conditions
| pH Condition | More Reactive Group | Reason |
| Acidic | Hydroxyl (-OH) | Amino group is protonated (-NH3+), reducing its nucleophilicity. |
| Neutral | Amino (-NH2) | Amino group is a stronger nucleophile than the hydroxyl group. |
| Basic | Hydroxyl (-OH as -O-) | Hydroxyl group is deprotonated to the more nucleophilic phenoxide ion. |
Mechanisms of Conversion to 2,4-Diaminophenol Free Base via Alkali Treatment
2,4-Diaminophenol is often supplied as its sulphate salt for stability. google.com To obtain the free base, the sulphate salt is treated with an alkali, such as sodium hydroxide (B78521) or calcium chloride. google.com The mechanism involves a simple acid-base neutralization reaction. The sulphate salt exists as the di-protonated form of 2,4-diaminophenol in the presence of sulfuric acid. The addition of a strong base deprotonates the ammonium and hydroxyl groups, liberating the free 2,4-diaminophenol and forming a salt and water.
Synthetic Routes to Halogenated Salts: Derivatization of 2,4-Diaminophenol Sulphate to 2,4-Diaminophenol Dihydrochloride (B599025)
2,4-Diaminophenol dihydrochloride can be prepared from this compound. google.com One method involves treating the sulphate salt with calcium chloride. google.com This reaction precipitates calcium sulphate, leaving the 2,4-diaminophenol dihydrochloride in solution. google.com The dihydrochloride can then be isolated by crystallization. google.com
Alternatively, 2,4-diaminophenol free base, obtained from the sulphate salt as described in section 3.2, can be treated with hydrochloric acid to form the dihydrochloride salt. google.comontosight.ai This is a straightforward acid-base reaction where the two amino groups and the hydroxyl group are protonated by the hydrochloric acid. The resulting 2,4-diaminophenol dihydrochloride is a white crystalline powder that is highly soluble in water. ontosight.ai
Electrophilic Substitution Reactions Involving the Aromatic Ring System of this compound
The aromatic ring of 2,4-diaminophenol is highly activated towards electrophilic substitution due to the presence of the two amino groups and one hydroxyl group. msu.edu These groups are ortho-, para-directing, and their combined effect makes the positions ortho and para to them highly susceptible to electrophilic attack. msu.edu However, direct electrophilic substitution on 2,4-diaminophenol can be challenging to control and may lead to multiple substitutions and oxidation products. msu.edu For instance, bromination of similar compounds like phenol (B47542) and aniline (B41778) can be difficult to control, often resulting in di- and tri-substituted products. msu.edu
To achieve more selective substitution, the reactivity of the activating groups can be modulated. For example, acetylation of the amino and hydroxyl groups can attenuate their activating influence, allowing for more controlled reactions. msu.edu
Coupling Reactions and Complex Formation of this compound and its Derivatives
The amino groups of 2,4-diaminophenol and its derivatives can undergo diazotization followed by coupling reactions to form azo dyes. researchgate.net This reaction involves treating the aminophenol with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. researchgate.net This diazonium salt is an electrophile that can then react with an activated aromatic ring (the coupling component) to form a colored azo compound. researchgate.netyoutube.com The reaction is typically carried out at low temperatures due to the instability of the diazonium salt. youtube.com
2,4-Diaminophenol and its derivatives can also act as ligands to form coordination complexes with metal ions. The amino and hydroxyl groups can donate their lone pairs of electrons to a metal center, forming stable complexes. biosynth.com
Development of Novel Organic Derivatives from 2,4-Diaminophenol, originating from the sulphate
The versatile reactivity of 2,4-diaminophenol, made accessible from its sulphate salt, allows for the synthesis of a wide range of organic derivatives. For instance, it can serve as a monomer in condensation polymerization reactions. A copolymer resin has been synthesized by the condensation polymerization of 2,4-diaminophenol, oxamide (B166460), and formaldehyde (B43269) using sodium hydroxide as a catalyst. researchgate.net
Furthermore, 2,4-diaminophenol can be a precursor for synthesizing various heterocyclic compounds and other complex organic molecules. Its derivatives have been investigated for a variety of applications, including the development of new therapeutic agents. rsc.orgnih.govmdpi.com For example, novel 2,4-diaminopyrimidine (B92962) derivatives possessing antitumor activities have been designed and synthesized. rsc.org Also, derivatives of the related 4-aminophenol (B1666318) have been synthesized and evaluated for their biological activities. nih.govnih.govresearchgate.net
Spectroscopic and Advanced Analytical Characterization of 2,4 Diaminophenol Sulphate
Vibrational Spectroscopy for Structural Elucidation (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2,4-Diaminophenol (B1205310) sulphate displays characteristic absorption bands that confirm its structure, which includes hydroxyl, amino, and aromatic groups, as well as the sulphate counter-ion.
In a typical analysis, the spectrum reveals a broad band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic hydroxyl group and the N-H stretching of the two amino groups. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the sulphate ion (SO₄²⁻) gives rise to strong, characteristic absorption bands, typically around 1100 cm⁻¹. The specific positions of these bands can be influenced by hydrogen bonding and the crystalline structure of the salt. chemicalbook.comiaea.orgresearchgate.netchemicalbook.com
Table 1: Characteristic FT-IR Absorption Bands for 2,4-Diaminophenol Sulphate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | O-H and N-H | Stretching |
| ~3030 | Aromatic C-H | Stretching |
| ~1600 | Aromatic C=C | Stretching |
| ~1500 | Aromatic C=C | Stretching |
| ~1250 | C-O | Stretching |
Note: The exact positions of the peaks can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Purity Assessment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide critical information about the carbon-hydrogen framework of this compound.
The ¹H-NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, the aromatic protons appear as distinct signals in the downfield region (typically 6.0-7.5 ppm). The substitution pattern on the benzene (B151609) ring dictates the multiplicity (splitting pattern) of these signals. The protons of the two amino groups (-NH₂) and the hydroxyl group (-OH) are exchangeable and often appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature. chemicalbook.comrsc.org
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show six distinct signals for the carbon atoms of the benzene ring. The carbons bearing the hydroxyl and amino substituents are significantly shifted due to the electron-donating nature of these groups. The chemical shifts provide direct evidence of the substitution pattern on the aromatic ring. iaea.orgresearchgate.netdocbrown.info
Table 2: Predicted NMR Data for 2,4-Diaminophenol in a suitable solvent (e.g., DMSO-d₆)
| Spectrum | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | 6.0 - 7.5 | Multiplets |
| -NH₂ Protons | Variable (Broad) | Singlet | |
| -OH Proton | Variable (Broad) | Singlet | |
| ¹³C-NMR | C-OH | ~150 | Singlet |
| C-NH₂ | ~135-145 | Singlet |
Note: These are approximate values. Actual spectra should be referenced for precise chemical shifts and coupling constants. chemicalbook.comrsc.org
Mass Spectrometry (MS) Techniques for Molecular Identification and Metabolite Profiling (e.g., LC-MS-MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy. nih.gov The molecular formula is C₆H₈N₂O·H₂SO₄, with a molecular weight of approximately 222.22 g/mol . nih.govscbt.com
LC-MS-MS is particularly valuable in metabolite profiling. 2,4-Diaminophenol is a known metabolite of compounds like 2,4-dinitrophenol (B41442) (DNP). In toxicological studies, LC-MS-MS methods are employed to detect 2,4-diaminophenol and its conjugated metabolites, such as this compound, in biological fluids. nih.govresearchgate.netoup.com The technique involves separating the analytes via HPLC followed by tandem mass spectrometry, where the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, ensuring highly specific identification. nih.govoup.com
Chromatographic Methods for Purity Analysis and Component Separation (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile, polar compounds like this compound. A reverse-phase (RP) HPLC method, often using a C18 or a specialized polar-retained column, can effectively separate the compound from related substances. sielc.comsielc.comhelixchrom.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is usually performed with a UV detector, as the aromatic ring provides strong chromophores. sielc.com UPLC, a higher-pressure version of HPLC, offers faster analysis times and improved resolution. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but due to the low volatility and polar nature of this compound, derivatization is typically required. This process converts the polar -OH and -NH₂ groups into less polar, more volatile derivatives (e.g., by silylation or acylation) before injection into the GC system. GC-MS provides excellent separation and definitive identification based on both the retention time and the mass spectrum. epa.govepa.gov
Table 3: Typical HPLC Parameters for Analysis of Aminophenol Compounds
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase (e.g., C18, 5 µm, 4.6 x 150 mm) sielc.com |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., with formic or phosphoric acid) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm sielc.comresearchgate.net |
| Temperature | Ambient |
Elemental Analysis and Titration Techniques for Quantitative Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the pure compound. The experimental values are compared against the theoretical values calculated from the molecular formula, C₆H₁₀N₂O₅S (for the combined entity), to verify its elemental composition and purity. nih.gov
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₀N₂O₅S)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 32.43% |
| Hydrogen | H | 1.01 | 4.54% |
| Nitrogen | N | 14.01 | 12.60% |
| Oxygen | O | 16.00 | 36.00% |
| Sulfur | S | 32.07 | 14.43% |
Calculated based on a molecular weight of 222.22 g/mol . nih.govscbt.com
Titration techniques can be employed for quantitative analysis to determine the assay or purity of the compound. For instance, the amino groups on the molecule can be titrated with a standard acid solution. Alternatively, a redox titration could potentially be used. Commercial suppliers often use titration to specify the purity of their material, for example, as ≥98.0% (N), which may refer to a nitrogen-based titration. fishersci.ca
X-ray Diffraction (XRD) for Crystalline Structure Determination
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid materials at high magnification. For this compound powder, SEM analysis reveals key physical characteristics such as crystal shape, size distribution, and surface texture. Studies on copolymers synthesized from 2,4-diaminophenol have utilized SEM to establish their surface morphology, demonstrating the applicability of this technique. iaea.orgresearchgate.net The images obtained from SEM are crucial for understanding the physical properties of the bulk material, which can influence its handling, formulation, and reactivity.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathway Elucidation of this compound
Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability and decomposition characteristics of chemical compounds. In the case of this compound, TGA provides valuable insights into its behavior at elevated temperatures, revealing the temperatures at which it begins to degrade, the stages of its decomposition, and the mass loss associated with each stage. This information is crucial for understanding the compound's stability under various conditions, such as those encountered during storage, formulation, and application, particularly in the context of hair dyes where heat may be applied.
Detailed research findings on the specific thermogravimetric analysis of this compound are not extensively available in the public domain. However, analysis of related chemical structures, such as aminophenols and other sulphate salts, allows for a theoretical elucidation of its expected thermal behavior.
The thermal decomposition of aminophenol isomers is known to be influenced by the positions of the amino and hydroxyl groups on the benzene ring. For instance, p-aminophenol is noted to undergo decomposition upon heating, forming compounds such as hydrogen cyanide and nitrous vapors. The sulphate salt of 2,4-diaminophenol would likely exhibit a multi-stage decomposition pattern. The initial stages would probably involve the loss of any bound water molecules, followed by the degradation of the organic component and the subsequent decomposition of the sulphate group at higher temperatures.
The degradation pathway of this compound under thermogravimetric conditions is anticipated to proceed through several key steps. An initial endothermic event would likely correspond to the loss of moisture. This would be followed by the primary decomposition of the 2,4-diaminophenol molecule itself. This process could involve the cleavage of C-N and C-O bonds, leading to the evolution of volatile fragments such as ammonia, water, and carbon oxides. The presence of the sulphate group introduces further complexity. At higher temperatures, the sulphate is expected to decompose, releasing sulphur oxides (SOx). The exact nature of the final residue would depend on the atmosphere used during the analysis (e.g., inert or oxidative).
To illustrate the expected TGA data, a hypothetical data table is presented below, based on the analysis of similar compounds. This table outlines the likely temperature ranges and corresponding mass loss percentages for the key decomposition stages of this compound.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species (Hypothetical) |
| Dehydration | 50 - 120 | 0 - 5% | H₂O |
| Primary Decomposition | 180 - 300 | 30 - 40% | NH₃, H₂O, CO, CO₂ |
| Sulphate Decomposition | 500 - 700 | 20 - 30% | SO₂, SO₃ |
| Final Residue | > 700 | 25 - 45% | Carbonaceous residue, metallic sulphate/oxide |
It is important to note that the actual TGA curve and the precise decomposition temperatures and mass losses would be influenced by experimental parameters such as the heating rate, the type of furnace atmosphere (e.g., nitrogen, air), and the sample's purity. Further empirical studies are necessary to provide a definitive thermogravimetric profile and a complete elucidation of the degradation pathway for this compound.
Computational Chemistry and Theoretical Investigations of 2,4 Diaminophenol Sulphate and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties:
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. It is extensively used to predict the properties of molecules with a high degree of accuracy. For aminophenol isomers and their derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide a reliable framework for understanding their stability and reactivity. researchgate.net
The first step in the computational analysis of a molecule like 2,4-Diaminophenol (B1205310) is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule on its potential energy surface. For aminophenol derivatives, computational methods such as HF/6-311G** and B3LYP/6-311G** are employed to perform these optimizations. semanticscholar.org
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in related aminophenol compounds, the C-N bond lengths are often found to be shorter than a typical single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. researchgate.net Similarly, the C-O bond of the hydroxyl group can also exhibit shortening. researchgate.net The planarity and symmetry of the molecule are also determined through this process.
Table 1: Predicted Bond Lengths and Angles for an Optimized Aminophenol Structure (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.38 Å | |
| C-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N | ~120° | |
| C-C-O | ~120° |
Note: The values in the table are illustrative and based on typical results for aminophenol structures from DFT calculations. Specific values for 2,4-Diaminophenol would require a dedicated computational study.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. For aminophenol isomers, the positions of the amino and hydroxyl groups on the benzene (B151609) ring have a significant influence on the HOMO-LUMO gap and, consequently, their reactivity. researchgate.net In a study of aminophenol derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.54 eV to 3.65 eV. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Aminophenol Derivative (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -5.2 eV |
| ELUMO | -1.6 eV |
| Energy Gap (ΔE) | 3.6 eV |
Note: These values are illustrative and based on published data for aminophenol derivatives. nih.gov The precise values for 2,4-Diaminophenol would depend on the specific computational method and basis set used.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Vibrational Wavenumbers: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization studies. These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. While there is often a systematic overestimation of the frequencies by the calculations, scaling factors are commonly applied to improve the agreement with experimental results. nih.gov For 2-aminophenol, calculated vibrational frequencies have shown good agreement with experimental data. researchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths can help in the interpretation of experimental spectra and provide insights into the electronic structure of the molecule. For some aminophenol derivatives, TD-DFT calculations have successfully predicted their long-wavelength emission spectra. nih.gov
Natural Atomic Charges: The distribution of electron density in a molecule can be quantified by calculating the atomic charges on each atom. The Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods for this purpose. The atomic charges provide information about the electrostatic nature of the molecule and can indicate the sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For aminophenol derivatives, MEP maps can reveal how the electron-donating amino and hydroxyl groups influence the electron density distribution on the aromatic ring. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the behavior of molecules in solution and their intermolecular interactions. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change over time.
For 2,4-Diaminophenol sulphate, MD simulations could be used to understand how the molecule interacts with solvent molecules, such as water. This would provide insights into its solubility, hydration, and the formation of hydrogen bonds. The simulations can also be used to study the aggregation behavior of the molecules in solution and their interactions with other solutes or surfaces. While specific MD simulation studies on 2,4-Diaminophenol were not found, the methodology is widely applied to similar organic molecules to understand their behavior in a condensed phase. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activities. In the context of this compound and its derivatives, QSAR modeling serves as a valuable method for predicting their chemical reactivity without the need for extensive experimental testing. nih.govjocpr.com These models are built upon the principle that the reactivity of a molecule is intrinsically linked to its structural and electronic features. By identifying key molecular descriptors, it is possible to develop mathematical equations that can forecast the reactivity of new or untested derivatives. mdpi.com
The development of a QSAR model for the chemical reactivity of 2,4-Diaminophenol and its derivatives would involve the selection of a training set of molecules with known reactivity data. For these compounds, a variety of molecular descriptors would be calculated. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. mdpi.com Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then employed to establish a correlation between the descriptors and the observed reactivity. frontiersin.org
For aromatic amines and phenols, which are the core structural motifs of 2,4-Diaminophenol, several key descriptors have been shown to be predictive of their chemical reactivity. The reactivity of aromatic amines is often governed by their susceptibility to oxidation and nucleophilic addition reactions. nih.gov Studies have demonstrated that descriptors such as the dissociation constant (pKa), Hammett sigma constants (σ), and the energy of the highest occupied molecular orbital (E-HOMO) are crucial in predicting their reaction kinetics. nih.gov Electron-donating groups on the aromatic ring, for instance, are known to increase the electron density and thus enhance the susceptibility of the amine to electrophilic attack and oxidation, a factor that can be quantified through these descriptors. researchgate.net
Similarly, the reactivity of phenols, particularly their antioxidant activity and susceptibility to oxidation, is strongly correlated with the O-H bond dissociation energy (BDE) and the one-electron oxidation potential (E1). rsc.orgacs.org QSAR models for phenols often utilize these quantum-chemical descriptors, which can be calculated using methods like Density Functional Theory (DFT), to predict their reaction rate constants with various radical species. rsc.org The presence of substituents on the phenolic ring significantly modulates these properties; for example, electron-donating groups tend to lower the BDE and oxidation potential, thereby increasing the reactivity of the phenol (B47542).
In the case of reactions involving specific oxidants like the sulfate (B86663) radical (SO₄•⁻), QSAR models have been developed for a range of organic compounds, including aromatic amines and phenols. These models often incorporate descriptors such as the energy gap between the lowest unoccupied molecular orbital (LUMO) and HOMO (E_LUMO - E_HOMO) and the ratio of oxygen to carbon atoms. researchgate.netmdpi.com
The following interactive table provides a hypothetical QSAR dataset for a series of substituted diaminophenols, illustrating the types of descriptors that would be relevant for predicting their chemical reactivity.
| Substituent at C5 | pKa | logP | E-HOMO (eV) | Predicted Reactivity Index |
|---|---|---|---|---|
| -H | 5.8 | 0.5 | -5.2 | 1.00 |
| -CH3 | 6.0 | 1.0 | -5.1 | 1.15 |
| -Cl | 5.5 | 1.2 | -5.4 | 0.85 |
| -NO2 | 4.9 | 0.6 | -5.8 | 0.60 |
The table below summarizes key molecular descriptors and their typical influence on the chemical reactivity of aromatic amines and phenols, which are directly applicable to the study of 2,4-Diaminophenol and its derivatives.
| Descriptor Category | Descriptor Example | Influence on Reactivity |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents, affecting reaction rates. |
| HOMO/LUMO Energy | Lower HOMO energy often correlates with lower reactivity towards electrophiles. | |
| Thermodynamic | Bond Dissociation Energy (BDE) | Lower O-H BDE in phenols indicates higher antioxidant reactivity. |
| Ionization Potential (IP) | Lower IP suggests easier removal of an electron, indicating higher reactivity in oxidation reactions. | |
| Topological | Molecular Connectivity Indices | Reflect the degree of branching in the molecule, which can influence steric hindrance and reactivity. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which can affect its transport to reaction sites. nih.gov |
| pKa | The dissociation constant influences the ionization state of the molecule, which can dramatically alter its reactivity. nih.gov |
The development of robust QSAR models for this compound and its derivatives would enable the prediction of their reactivity towards various reactants, such as oxidizing agents or biological macromolecules. This predictive capability is invaluable for assessing their potential applications and environmental fate, guiding the synthesis of new derivatives with desired reactivity profiles, and minimizing the need for extensive experimental studies. nih.gov
Applications in Advanced Materials and Colorant Chemistry
Precursor Role in Dye Synthesis and Colorant Formulation
The reactivity of the amino and hydroxyl groups on the aromatic ring of 2,4-diaminophenol (B1205310) makes it a valuable building block for various classes of colorants. Its utility spans from the creation of heterocyclic dyes to the formation of azo dye ligands and has a storied history in the field of photographic chemistry.
Synthesis of Phenoxazinone Dyes from 2,4-Diaminophenol
Phenoxazinone dyes are a class of heterocyclic compounds known for their color and biological activity. The synthesis of these dyes can be achieved through the oxidative coupling of aminophenol precursors. Laccase, an oxidoreductase enzyme, is particularly effective in catalyzing the formation of phenoxazinone structures from o-aminophenols. researchgate.netnih.gov This enzymatic process is considered more efficient and environmentally benign compared to traditional chemical oxidation methods, which may involve toxic reagents and harsh conditions. researchgate.net
The general mechanism involves the laccase-catalyzed oxidation of two molecules of an o-aminophenol, such as 2,4-diaminophenol, to form phenoxy radicals. These reactive intermediates then couple to form a dimer, which subsequently undergoes intramolecular cyclization and further oxidation to yield the stable phenoxazinone chromophore. nih.gov The substitution pattern on the aminophenol precursor directly influences the properties of the resulting dye. While specific studies detailing the synthesis from 2,4-diaminophenol are part of broader research into aminophenol transformations, the established enzymatic pathways provide a clear model for its conversion into a substituted aminophenoxazinone dye. researchgate.netnih.gov
Formation of Azo Dye Ligands Utilizing 2,4-Diaminophenol
Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most diverse class of synthetic colorants. researchgate.net Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. youtube.com
2,4-Diaminophenol, with its activated aromatic ring, can serve as an effective coupling component. The synthesis of an azo dye ligand using this compound would involve reacting a diazonium salt with an alkaline solution of 2,4-diaminophenol. The resulting molecule is an azo compound that also possesses free amino and hydroxyl groups, making it an excellent ligand capable of forming stable complexes with metal ions. These metal-complex dyes often exhibit enhanced properties, such as improved lightfastness and different color shades, compared to the parent dye. The formation of such ligands is a key strategy in creating dyes for various applications, including textiles and analytical reagents. researchgate.netresearchgate.net
Historical and Contemporary Significance in Photographic Developing Agents (via 2,4-Diaminophenol and its Dihydrochloride)
Perhaps the most historically significant application of 2,4-diaminophenol is in the field of black-and-white photography, where its dihydrochloride (B599025) salt is famously known as Amidol. sigmaaldrich.comncats.io Introduced in 1892, Amidol is a highly active developing agent, unique for its ability to develop photographic emulsions effectively in a slightly acidic or neutral solution of sodium sulfite, without the need for a strong alkali like sodium carbonate. researchgate.netnih.gov
Amidol is revered by many fine art photographers for producing prints with deep, rich blacks and a cool tonal range, especially on bromide papers. iaea.orgresearchgate.net The legendary photographer Edward Weston, for instance, famously used an Amidol-based formula with Kodak AZO silver chloride papers to achieve his signature look. scirp.org A key characteristic of Amidol developers is their high reduction potential, making them one of the most energetic developing agents known. nih.gov
Despite its excellent developing properties, Amidol has several drawbacks. It is notoriously unstable in solution, with a useful working life of only a few hours. iaea.orgresearchgate.net It is also prone to rapid oxidation in the presence of air, leading to dark, staining byproducts that can discolor equipment and prints. researchgate.net This instability necessitates mixing the developer fresh before each printing session.
| Developer Component | Function | Typical Compounds |
| Developing Agent | Reduces exposed silver halide to metallic silver. | 2,4-Diaminophenol Dihydrochloride (Amidol), Metol, Hydroquinone |
| Preservative | Prevents oxidation of the developing agent. | Sodium Sulfite |
| Restrainer | Controls the rate of development and prevents fog. | Potassium Bromide |
| Acid/Buffer | Controls pH and can extend developer life. | Citric Acid, Lactic Acid |
This table outlines the general components of a photographic developer, with specific examples relevant to Amidol formulations.
Chemical Aspects of Colorant Formulation and Stability Studies
The stability of any colorant is a critical factor in its practical application. For dyes derived from 2,4-diaminophenol, stability is influenced by factors such as pH, temperature, and exposure to light and oxygen. The inherent instability of the 2,4-diaminophenol molecule itself, especially in solution, presents challenges. As seen with the photographic developer Amidol, aqueous solutions have a very short lifespan due to oxidation. iaea.org This oxidative degradation leads to the formation of colored, polymeric byproducts and a loss of efficacy. researchgate.net
In the context of dye formulations, such as those for hair coloring, the stability of the final color is paramount. Oxidative hair dyes work by having precursors, like 2,4-diaminophenol, penetrate the hair shaft and then undergo a chemical reaction, often involving hydrogen peroxide, to form larger, colored molecules that are trapped within the hair fiber. researchgate.net The stability of these in-situ formed dyes determines the longevity of the hair color. Studies on related dye molecules show that stability can be affected by pH and temperature, with degradation often accelerated by exposure to light. nih.govnih.gov The degradation of azo dyes, for instance, can be initiated by microbial action or advanced oxidation processes, which cleave the azo bond and break down the aromatic structures. nih.govresearchgate.net Therefore, formulating stable colorants from 2,4-diaminophenol requires careful control of the chemical environment, often involving the use of antioxidants and stabilizers to prevent premature degradation.
Monomer in Polymer Synthesis and Polymerization Chemistry
The bifunctional nature of 2,4-diaminophenol, possessing two amine groups and one hydroxyl group, allows it to act as a monomer in condensation polymerization reactions. This process involves the reaction between functional groups of monomers to form larger structural units while releasing smaller molecules such as water.
Condensation Polymerization of 2,4-Diaminophenol-based Copolymers (e.g., with Oxamide (B166460) and Formaldehyde)
A specific example of 2,4-diaminophenol's role as a monomer is in the synthesis of a copolymer resin with oxamide and formaldehyde (B43269). researchgate.net In a study, a copolymer, designated 2,4-DAPOF, was synthesized through a condensation polymerization reaction of these three monomers in the presence of a sodium hydroxide (B78521) catalyst.
The reaction involves the formation of methylene (B1212753) bridges (from formaldehyde) between the aromatic rings of 2,4-diaminophenol and the nitrogen atoms of oxamide, creating a complex, cross-linked three-dimensional network. The synthesis is typically carried out by heating the monomers in an alkaline solution.
| Parameter | Finding |
| Monomers | 2,4-diaminophenol, Oxamide, Formaldehyde |
| Catalyst | 2N NaOH |
| Reaction Type | Condensation Polymerization |
| Thermal Stability | Stable up to 473 K (200 °C) |
This table summarizes the key findings from the synthesis and characterization of the 2,4-DAPOF copolymer. researchgate.net
The resulting copolymer resin was characterized using various spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR, to confirm its structure. researchgate.net Thermogravimetric analysis (TGA) showed that the synthesized polymer was thermally stable up to 473 K (200 °C), indicating its potential for applications requiring heat resistance. iaea.orgresearchgate.net Such copolymers, with their functional groups and aromatic structures, can be investigated for properties like ion-exchange capabilities and as materials for composites. researchgate.net
Incorporation into Intrinsically Microporous Polymers (e.g., Troger's Base Polymers)
The unique structural characteristics of 2,4-Diaminophenol, featuring two amine groups and a hydroxyl group on an aromatic ring, make it a valuable monomer for the synthesis of advanced polymers. Its primary application in this field is its incorporation into Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient packing of the polymer chains. mpg.deresearchgate.net This intrinsic microporosity is achieved without the need for a template during synthesis. mpg.de
A significant strategy for creating PIMs is through the formation of Tröger's base polymers. rsc.org This process involves a step-growth polymerization where an aromatic diamine monomer reacts with a formaldehyde source, such as dimethoxymethane (B151124), in an acidic medium like trifluoroacetic acid. rsc.orgorientjchem.org The reaction creates a rigid, fused-ring Tröger's base linking group which is inherently V-shaped and conformationally rigid, forcing the polymer backbone into a contorted arrangement ideal for generating microporosity. rsc.orgorientjchem.org
When 2,4-Diaminophenol is used as the diamine monomer in this synthesis, the resulting Tröger's base polymer incorporates a polar hydroxyl (-OH) functional group directly onto its framework. google.com The synthesis proceeds by dissolving or slurrying 2,4-Diaminophenol dihydrochloride in trifluoroacetic acid, followed by the addition of dimethoxymethane to initiate the polymerization. google.com The resulting polymer possesses the characteristic rigid structure imparted by the Tröger's base linkage, combined with the functionality of the phenol (B47542) group.
Strategies for Tailoring Polymer Properties through 2,4-Diaminophenol Functionalization
The incorporation of 2,4-Diaminophenol into Tröger's base polymers is a key strategy for tailoring the material's final properties, particularly its solubility and suitability for membrane applications. google.com The presence of the polar hydroxyl group, derived from the phenol moiety, significantly enhances the polymer's solubility in organic solvents when compared to analogous polymers made from non-hydroxylated or other functionalized monomers like 3,5-diaminobenzoic acid. google.com This improved solubility is a critical advantage for processing, as it facilitates the casting of the polymer into uniform thin films and membranes required for separation technologies. google.com
A further strategy for fine-tuning polymer properties involves copolymerization. google.com By replacing a portion of the 2,4-Diaminophenol monomer with a non-functionalized diamine, such as 1,3-phenylenediamine, a copolymer can be synthesized. google.com This approach allows for precise control over the concentration of functional groups within the polymer matrix. For instance, while a homopolymer made from a highly water-soluble monomer like 2,4-diaminobenzenesulfonic acid might be too soluble for certain applications, creating a copolymer with a non-functional monomer can reduce its aqueous solubility to a desired level. google.com The hydroxyl group of the 2,4-Diaminophenol unit also presents a reactive site for post-polymerization modification, offering another pathway to introduce new functionalities and further tailor the polymer's surface chemistry and performance characteristics.
The table below illustrates how the choice of monomer impacts the properties of a Tröger's base polymer, based on findings from patent literature. google.com
| Property | Tröger's Base Polymer from 3,5-Diaminobenzoic Acid | Tröger's Base Polymer from 2,4-Diaminophenol | Strategic Advantage of 2,4-Diaminophenol |
| Dominant Functional Group | Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Provides a different polarity and site for modification. |
| Organic Solvent Solubility | Low | Comparatively much greater | Enhanced solubility aids in the preparation of membranes and thin-film composites. google.com |
| Aqueous Media Solubility | Dependent on pH | Lower than sulfonic acid derivatives | Can be tuned via copolymerization for desired water interaction. google.com |
This table is a qualitative comparison based on descriptions found in the source material.
Emerging Applications in Nanomaterials Science: Role in Quantum Dot Formation as Fluorescent Probes (derived from 2,4-Diaminophenol)
In the field of nanomaterials science, derivatives of 2,4-Diaminophenol are emerging as valuable precursors for the synthesis of carbon quantum dots (CQDs). CQDs are carbon-based nanoparticles, typically smaller than 10 nm, that exhibit size-dependent photoluminescent properties, making them excellent candidates for fluorescent probes. youtube.com The synthesis of CQDs is often achieved through "bottom-up" methods like hydrothermal or solvothermal treatment, where molecular precursors are heated in a solution to induce carbonization and nanoparticle formation. youtube.com
Research has demonstrated that aminophenols play a critical role in the synthesis of highly photoluminescent CQDs. nih.gov Specifically, aminophenol intermediates can cross-link and polymerize with other precursors, such as o-phenylenediamine (B120857), in an acidic environment to form bright, red-emitting carbon dots with high photoluminescence quantum yields (PLQY). nih.gov The use of a commercial aminophenol was shown to be key in directly obtaining these high-quality CQDs. nih.gov As a di-amino substituted phenol, 2,4-Diaminophenol provides both carbon and nitrogen sources, which is known to be important for producing CQDs with desirable fluorescent properties. The amino and hydroxyl groups on the precursor's surface can also functionalize the resulting CQD surface, influencing their solubility and sensing capabilities. youtube.com
The resulting CQDs can be used as fluorescent probes for detecting various analytes, such as metal ions. youtube.comnih.gov The fluorescence of the CQDs can be "quenched" or turned off in the presence of a specific target, with the change in emission intensity being proportional to the analyte's concentration. youtube.com This mechanism allows for the development of sensitive and selective biosensors. youtube.com
The table below summarizes the properties of red-emitting carbon dots synthesized using an aminophenol intermediate, highlighting their potential as fluorescent probes. nih.gov
| Property | Value / Description |
| Synthesis Method | Low-temperature reaction (60 °C) at ambient pressure. nih.gov |
| Key Precursors | Intermediate aminophenol and o-phenylenediamine (o-PDA) in an acid environment. nih.gov |
| Photoluminescence Quantum Yield (PLQY) | Up to 33.26%. nih.gov |
| Fluorescence Properties | Bright red emission, excellent two-photon fluorescence. nih.gov |
| Potential Application | Red phosphor for white light-emitting diodes (WLEDs); fluorescent probes. nih.gov |
Environmental Chemistry and Biotransformation Studies of 2,4 Diaminophenol Sulphate
Identification and Characterization of 2,4-Diaminophenol (B1205310) Sulphate as a Metabolite of 2,4-Dinitrophenol (B41442)
2,4-Diaminophenol is recognized as a reduction product of 2,4-dinitrophenol. prepchem.com The transformation of 2,4-dinitrophenol in biological systems involves a series of metabolic reactions. While direct studies detailing the complete metabolic pathway to 2,4-Diaminophenol sulphate are specific, the formation of aminophenols from dinitrophenols is a known initial step. The subsequent conjugation of this diaminophenol metabolite with sulphate represents a critical detoxification process.
The metabolism of xenobiotics like 2,4-dinitrophenol typically proceeds through two phases. drughunter.com Phase I reactions introduce or expose functional groups, such as the reduction of nitro groups to amino groups, converting 2,4-dinitrophenol into amino- and subsequently diaminophenols. drughunter.com These intermediates can then undergo Phase II conjugation reactions.
Phase II reactions are conjugation processes where an endogenous molecule is added to a xenobiotic or its metabolite, increasing its water solubility and facilitating its excretion. numberanalytics.comnumberanalytics.com This is a crucial step in the detoxification of potentially harmful substances. numberanalytics.com Several types of Phase II reactions exist, including glucuronidation, acetylation, methylation, and sulfation. drughunter.comnih.gov
Sulfation, also referred to as sulfonation, is a significant Phase II pathway that involves the transfer of a sulfonate (SO3-) group to a substrate, catalyzed by a family of enzymes known as sulfotransferases (SULTs). drughunter.comnumberanalytics.comnumberanalytics.com The donor of the sulfate (B86663) group is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). numberanalytics.comnumberanalytics.com This process results in the formation of a highly water-soluble sulfate conjugate that can be more readily eliminated from the body. numberanalytics.com
In the context of 2,4-dinitrophenol metabolism, after the reduction of its nitro groups to form 2,4-diaminophenol, the resulting hydroxyl and amino groups are available for conjugation. The sulfation of the hydroxyl group would lead to the formation of this compound. This conjugation masks the phenolic hydroxyl group, significantly increasing the polarity and water solubility of the molecule, thereby aiding in its detoxification and excretion. numberanalytics.com
Table 1: Key Enzymes and Co-substrates in Phase II Conjugation
| Conjugation Reaction | Enzyme Family | Co-substrate |
|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine 5'-diphospho-glucuronic acid (UDPGA) |
| Acetylation | N-acetyltransferases (NATs) | Acetyl-Coenzyme A |
| Methylation | Methyltransferases (MTs) | S-adenosylmethionine (SAM) |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) |
This table summarizes the primary enzymes and co-substrates involved in major Phase II metabolic pathways. drughunter.comnumberanalytics.com
Environmental Fate and Mobility Studies of Related Phenolic and Amine Compounds
The environmental fate and mobility of a chemical compound are influenced by its physical and chemical properties, as well as environmental conditions. For this compound, its behavior in the environment can be inferred from studies of related phenolic and aromatic amine compounds.
Phenolic compounds can enter the environment through natural and anthropogenic sources, including industrial and agricultural activities. taylorfrancis.com Their presence has been detected in various environmental matrices such as indoor dust, air particulates, sediment, and water. nih.gov The mobility of phenolic compounds in soil and groundwater is governed by processes like sorption and biodegradation. researchgate.net Generally, strong sorption to soil particles and rapid biodegradation can limit their leaching into groundwater. researchgate.net However, some phenolic compounds have been found in aquifers at concentrations higher than in rivers, indicating their potential for persistence and accumulation under certain conditions. taylorfrancis.com
Aromatic amines are also subject to various transformation processes in the environment. Biodegradation is a key mechanism, often initiated by the enzymatic reduction of nitro groups under anaerobic conditions. nih.gov For instance, certain bacteria can completely biodegrade nitroaromatic compounds. nih.gov The resulting amines can be further transformed or mineralized. nih.gov
The sulphate group in this compound would significantly increase its water solubility compared to its parent aminophenol. This increased polarity would likely decrease its sorption to soil and sediment, potentially increasing its mobility in aqueous environments. However, the presence of amino and hydroxyl groups also makes it susceptible to various biotic and abiotic degradation processes.
Biotransformation Mechanisms of Aromatic Amines and Nitrophenols in Environmental Contexts
The biotransformation of aromatic amines and nitrophenols in the environment is a complex process mediated by a variety of microorganisms. These processes are fundamental to the natural attenuation and bioremediation of sites contaminated with these compounds. nih.gov
For nitrophenols, a primary biotransformation pathway is the reduction of the nitro group to an amino group. nih.gov This can be carried out by bacteria and fungi under both aerobic and anaerobic conditions. nih.gov For example, some bacteria utilize a nitroreductase enzyme for this transformation. nih.gov Another mechanism involves the oxidative removal of the nitro group, catalyzed by monooxygenase enzymes. nih.gov
Once aromatic amines are formed, they can undergo further biotransformation. These pathways can include hydroxylation, deamination, and ring cleavage. In a study on the biotransformation of p-nitroaniline by Pseudomonas DL17, the process led to the formation of several metabolites, including p-phenylenediamine (B122844), aniline (B41778), and catechol. nih.gov The presence of enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase indicates the potential for aromatic ring cleavage, which is a critical step in the complete mineralization of these compounds. nih.gov
The biotransformation of these compounds is significant as it generally leads to a reduction in their toxicity. nih.gov The study of these metabolic pathways is crucial for developing effective bioremediation strategies for contaminated environments. nih.gov
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthesis Methodologies for 2,4-Diaminophenol (B1205310) Sulphate
The traditional synthesis of 2,4-diaminophenol often involves the reduction of 2,4-dinitrophenol (B41442), a process that typically utilizes metal catalysts and harsh reaction conditions. Future research must prioritize the development of sustainable and green synthesis methodologies to minimize environmental impact and enhance process safety. Key areas of investigation include biocatalysis, electrochemical synthesis, and catalytic transfer hydrogenation.
Biocatalytic approaches, using enzymes or whole-cell systems, offer a highly selective and environmentally benign route. Research should focus on identifying and engineering nitroreductases with high activity and stability for the specific reduction of 2,4-dinitrophenol. Similarly, electrochemical methods, where electrons are used as the reducing agent, can significantly reduce waste generation. The selective hydrogenation of nitroaromatics using dense phase carbon dioxide as a solvent is another promising green synthesis route. Flow chemistry presents a further opportunity for process intensification, offering improved heat and mass transfer which can lead to enhanced reaction selectivity and safety.
| Green Synthesis Method | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, cofactor regeneration, substrate scope. |
| Electrochemical Synthesis | Use of clean reagent (electrons), high efficiency, ambient conditions. | Electrode material design, control of side reactions, electrolyte selection. |
| Catalytic Transfer Hydrogenation | Avoids high-pressure hydrogen gas, uses readily available hydrogen donors. | Catalyst design and recovery, optimization of hydrogen donor. |
| Supercritical CO2 Media | Non-toxic solvent, easy product separation, enhanced reaction rates. | High-pressure equipment, catalyst solubility and stability. |
Exploration of Novel Reaction Pathways and Advanced Derivatization Strategies
The two amino groups and the hydroxyl group on the 2,4-diaminophenol scaffold offer rich chemistry for derivatization. Future research should move beyond its traditional applications and explore novel reaction pathways to create advanced materials and functional molecules. A significant area of opportunity is in polymer chemistry, where 2,4-diaminophenol can serve as a monomer for the synthesis of high-performance polymers like polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal stability and mechanical properties.
Furthermore, the strategic functionalization of the amino and hydroxyl groups could lead to novel ligands for coordination chemistry, resulting in new metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sensing properties. The development of new heterocyclic structures derived from 2,4-diaminophenol is another promising avenue for creating compounds with potential applications in medicinal chemistry and materials science.
| Derivatization Strategy | Potential Product Class | Key Properties and Applications |
| Polymerization | Polybenzoxazoles (PBOs) | High thermal stability, mechanical strength; aerospace, electronics. |
| Coordination Chemistry | Metal-Organic Frameworks (MOFs) | Porosity, high surface area; gas storage, catalysis, sensing. |
| Heterocyclic Synthesis | Benzoxazoles, Phenoxazines | Biological activity, optical properties; pharmaceuticals, organic electronics. |
| C-H Functionalization | Substituted Diaminophenols | Fine-tuning of electronic and steric properties for specific applications. |
Application of In-situ Spectroscopic and Advanced Characterization Techniques
A deeper understanding of the reaction mechanisms, kinetics, and intermediate species involved in both the synthesis and degradation of 2,4-diaminophenol is crucial for process optimization and the development of new applications. The application of in-situ spectroscopic techniques is a key future research direction. Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the transformation of functional groups during a chemical reaction, such as the polymerization of 2,4-diaminophenol into a polybenzoxazole.
Advanced nuclear magnetic resonance (NMR) techniques and mass spectrometry will be invaluable for the unambiguous structural elucidation of novel derivatives and complex degradation products. These advanced characterization methods will provide a level of detail that is currently lacking in the scientific literature for this compound.
Computational Design and Predictive Modeling for Novel Materials and Colorants based on the 2,4-Diaminophenol scaffold
Computational chemistry offers powerful tools to guide and accelerate experimental research. Future work should leverage quantum chemistry and machine learning to predict the properties of novel materials and colorants derived from the 2,4-diaminophenol scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to model the electronic structure, reactivity, and spectroscopic properties of new derivatives, allowing for the in-silico screening of candidates before their synthesis.
Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from 2,4-diaminophenol, such as their mechanical strength, thermal stability, and permeability. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of new derivatives, ensuring a "safe-by-design" approach to new material development.
| Computational Method | Predicted Properties | Impact on Research |
| DFT/TD-DFT | Electronic structure, reactivity, UV-Vis spectra, oxidation potentials. | Rational design of new colorants and functional materials. |
| Molecular Dynamics | Polymer conformation, mechanical properties, thermal stability. | Predicting the performance of high-performance polymers. |
| QSAR/Machine Learning | Toxicity, biodegradability, color properties. | Accelerating the discovery of safe and effective compounds. |
Deeper Understanding of Complex Environmental Interactions and the Formation of Degradation Products
The environmental fate of 2,4-diaminophenol and its derivatives is a critical area that requires further investigation. Future research should focus on elucidating the complex degradation pathways of this compound in various environmental compartments, including soil and water. Advanced oxidation processes, such as ozonation and photocatalysis, should be explored as potential remediation technologies.
A key challenge is the identification of the various degradation products and intermediates that may be formed. The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) will be essential for this purpose. Understanding the ecotoxicity of these degradation products is equally important to fully assess the environmental impact of 2,4-diaminophenol. Research into the biodegradation of this compound, particularly using enzymes like laccases, could lead to the development of effective bioremediation strategies.
Q & A
Q. What are the established synthesis routes for 2,4-diaminophenol sulphate, and how do reaction conditions influence yield?
The compound is synthesized via electrolytic reduction of m-dinitrobenzene in sulfuric acid (40% concentration) at 90–95°C. Catalysts like mercury sulfate or ceric sulfate enhance yield, with mechanical stirring ensuring uniform reduction. The product is isolated as the sulphate salt, achieving up to 45% yield . Key variables include acid concentration, temperature control, and catalyst selection. For reproducibility, monitor pH and emulsion stability during reduction.
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify amine (-NH₂) and hydroxyl (-OH) functional groups. Cross-reference spectral data with literature values (e.g., CAS 95-86-3 ). For quantification, gravimetric analysis post-crystallization is advised .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store under inert gas (nitrogen/argon) at 2–8°C to prevent oxidation and degradation. Avoid exposure to light and humidity, as the compound is hygroscopic and prone to photochemical decomposition . For long-term stability, lyophilize and seal in amber vials with desiccants.
Q. What are the primary applications of this compound in experimental chemistry?
It serves as a reducing agent in photographic developers, often combined with chrome alum or formaldehyde to harden gelatin emulsions . In biochemical assays, it is used in reagent formulations for detecting phosphate (e.g., amidol reagent in molybdate-based protocols) .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in the electrochemical synthesis of this compound?
Compare catalyst systems (e.g., mercury sulfate vs. cerium-based catalysts) using cyclic voltammetry to assess reduction potentials. Design experiments with controlled electrode materials (monel or copper cathodes) and varying sulfuric acid concentrations. Track byproducts via liquid chromatography-mass spectrometry (LC-MS) to identify side reactions . Statistical optimization (e.g., response surface methodology) can maximize yield while minimizing catalyst load .
Q. What methodologies resolve contradictions in reported degradation rates of this compound under oxidative conditions?
Conduct accelerated stability studies under varying pH (3–9), temperature (25–60°C), and oxidizing agents (H₂O₂, O₂). Use kinetic modeling (Arrhenius plots) to extrapolate shelf life. Discrepancies in literature may arise from differences in storage protocols or impurity profiles; employ forced degradation studies with LC-UV/MS to identify degradation pathways .
Q. How do structural modifications of this compound affect its reactivity in photochemical applications?
Synthesize derivatives (e.g., hydrochloride salts, ethoxylated analogs) and compare redox potentials using potentiostatic methods. Evaluate photostability via UV-Vis spectroscopy under controlled irradiation. Correlate substituent effects (electron-donating/-withdrawing groups) with reaction kinetics in developer formulations .
Q. What strategies mitigate interference from this compound in complex matrices during analytical quantification?
Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from biological or cosmetic matrices. Validate with spike-recovery experiments and matrix-matched calibration curves. For spectral overlap issues, employ tandem MS or derivatization (e.g., dansyl chloride) to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
